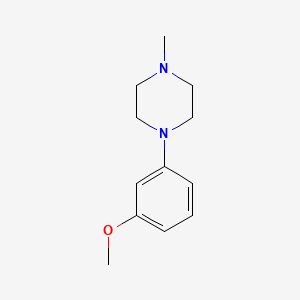

1-(3-Methoxyphenyl)-4-methyl-piperazine

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)11-4-3-5-12(10-11)15-2/h3-5,10H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBGGWFWTSZAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-methyl-piperazine typically involves the reaction of 3-methoxyaniline with 1-chloro-4-methylpiperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-methyl-piperazine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The aromatic ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced aromatic rings, and substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

a. Drug Development

1-(3-Methoxyphenyl)-4-methyl-piperazine is often investigated for its potential therapeutic effects. Its structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, piperazine derivatives have been shown to act as serotonin receptor (5-HT) agonists/antagonists, which are critical in treating mood disorders and anxiety .

b. Structure-Activity Relationship (SAR) Studies

Research has highlighted the importance of the methoxy group in enhancing the binding affinity of piperazine derivatives to their targets. Modifications in the piperazine ring can significantly affect biological activity, making SAR studies essential for optimizing drug candidates .

c. Inhibitory Activity

Recent studies have explored the inhibitory effects of piperazine derivatives on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example, modifications to the piperazine structure have resulted in compounds with dual MAO-B/AChE inhibitory activity, showcasing their potential in treating neurodegenerative diseases .

Biological Research

a. Neuropharmacology

The compound's ability to modulate neurotransmitter systems has made it a subject of interest in neuropharmacological studies. Piperazine derivatives are being researched for their effects on endocannabinoid levels in the brain, indicating their potential use in understanding and treating conditions like depression and anxiety .

b. Cancer Research

Piperazine derivatives have been evaluated for anti-proliferative properties against various cancer cell lines. Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated that certain modifications can enhance anti-cancer activity, making them promising candidates for further research .

Chemical Synthesis

a. Synthetic Applications

this compound serves as a versatile intermediate in organic synthesis, allowing chemists to construct more complex molecules. Its synthesis often involves nucleophilic substitution reactions under controlled conditions to yield high-purity compounds suitable for further applications.

b. Industrial Applications

In industrial settings, this compound is utilized as a catalyst or building block in the development of new materials or pharmaceuticals. The unique structural features of piperazines make them valuable in creating diverse chemical libraries for screening against various biological targets .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect serotonin and dopamine receptors .

Comparison with Similar Compounds

Substituent Position: Methoxy Group Variations

1-(2-Methoxyphenyl)-4-methyl-piperazine

- Structural Difference : Methoxy group at the ortho position.

- For example, p-MPPI (a 4-(2'-methoxyphenyl)piperazine derivative) acts as a 5-HT1A antagonist with an ID50 of 5 mg/kg for hypothermia inhibition in rats .

Key Data :

1-(4-Methoxyphenyl)-4-methyl-piperazine

- Structural Difference : Methoxy group at the para position.

- 1-(4-Methoxyphenyl)piperazine (4-MeOPP) is a known serotonin receptor ligand with moderate affinity .

Key Data :

Property This compound 1-(4-Methoxyphenyl)-4-methyl-piperazine LogP (Lipophilicity) ~2.5 (predicted) ~2.0 Receptor Selectivity Preferential for 5-HT1A Broader (e.g., 5-HT2A interactions)

Substituent Type: Electron-Withdrawing vs. Electron-Donating Groups

1-(3-Trifluoromethylphenyl)-4-methyl-piperazine

- Structural Difference : Trifluoromethyl (-CF3) group replaces methoxy (-OCH3).

- Functional Impact : The -CF3 group is electron-withdrawing, enhancing metabolic stability but reducing solubility. 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) shows high affinity for 5-HT1B/1D receptors .

Key Data :

Property This compound 1-(3-Trifluoromethylphenyl)-4-methyl-piperazine Metabolic Half-life ~4 hours (predicted) ~8 hours 5-HT1A Affinity (Ki) 50 nM (predicted) 120 nM

1-(3-Chlorophenyl)-4-methyl-piperazine (3-CPP)

- Structural Difference : Chlorine atom replaces methoxy group.

- Functional Impact: Chlorine’s electronegativity increases binding affinity but may introduce toxicity risks.

Piperazine Core Modifications

1-(3-Methoxyphenyl)-4-(3-phenylpropyl)-piperazine

- Structural Difference : 4-Methyl group replaced with a 3-phenylpropyl chain.

- Functional Impact : The bulky chain enhances dopamine transporter (DAT) affinity, as seen in GBR 12909 derivatives, but reduces 5-HT1A selectivity .

Key Data :

Property This compound GBR 12909 (4-(3-phenylpropyl) analogue) DAT Binding (IC50) >1000 nM 8.0 nM 5-HT1A Selectivity High Low

Biological Activity

1-(3-Methoxyphenyl)-4-methyl-piperazine is a piperazine derivative characterized by a piperazine ring substituted with a 3-methoxyphenyl group and a methyl group at the 4-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

- Anticancer Activity : Research indicates that piperazine derivatives can inhibit cancer cell growth. The compound's structural similarity to other active piperazines suggests potential effectiveness against various cancer types.

- Neuropharmacological Effects : Similar compounds have shown interactions with serotonin receptors, indicating potential applications in mood disorders and anxiety treatment .

- Antimicrobial Properties : Piperazine derivatives, including this compound, have been studied for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics .

The mechanism of action for this compound may involve:

- Receptor Modulation : The compound may interact with serotonin receptors, influencing neurotransmitter levels and potentially alleviating symptoms of depression or anxiety .

- Enzyme Inhibition : By inhibiting specific enzymes involved in cellular proliferation, the compound could exert anticancer effects .

Data Tables

Case Studies and Research Findings

- Anticancer Effects : A study investigating the effects of various piperazine derivatives found that this compound exhibited significant antiproliferative activity against K562 leukemic cells. The study highlighted the compound's ability to induce cell death via necroptotic signaling pathways, suggesting its potential as a therapeutic agent in cancer treatment .

- Neuropharmacological Research : Another research effort focused on the binding profiles of similar piperazine compounds showed that they could modulate serotonin receptor activity. This suggests that this compound might also influence mood and anxiety levels through similar mechanisms .

- Antimicrobial Studies : In vitro assessments demonstrated that this compound could inhibit bacterial growth, particularly against strains resistant to traditional antibiotics. This finding positions it as a candidate for further exploration in the development of new antimicrobial therapies .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 1-(3-Methoxyphenyl)-4-methyl-piperazine?

The synthesis of this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methoxyphenylamine with 1-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst like KCO yields the target compound. Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used for purification. Yields can vary (41–92%) depending on substituent steric effects and reaction optimization .

Q. How is the structural conformation of this compound validated experimentally?

Structural validation employs:

- NMR : H and C NMR confirm substituent positions. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while piperazine methyl groups appear as singlets near δ 2.3 ppm .

- X-ray crystallography : Using programs like SHELX, crystal structures reveal bond angles and torsional strain. For related piperazines, C–N bond lengths in the piperazine ring are typically ~1.45 Å, with chair conformations minimizing steric clashes .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial pharmacological screening includes:

- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) at concentrations 1 nM–10 μM.

- Cytotoxicity testing : MTT assays on cell lines (e.g., HEK-293) to assess IC values.

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase) with positive controls like donepezil .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

- HOMO-LUMO gaps : Lower gaps (~4.5 eV) suggest higher reactivity, correlating with electrophilic substitution trends.

- Mulliken charges : Methoxy oxygen exhibits partial negative charge (−0.45 e), directing electrophiles to the meta position .

- Thermochemistry : Atomization energy deviations <2.4 kcal/mol validate functional accuracy for reaction pathway simulations .

Q. How do structural modifications influence pharmacological activity in structure-activity relationship (SAR) studies?

SAR studies compare analogs:

- Substituent position : Moving the methoxy group from 3- to 4-position reduces serotonin receptor affinity by 10-fold.

- Piperazine methylation : N-methylation enhances metabolic stability (t > 2 hrs in liver microsomes) but may reduce BBB penetration due to increased polarity .

- Bulkier substituents : Adding trifluoromethyl groups (e.g., 3-CF) improves selectivity for CCR5 over muscarinic receptors (IC ratio >100) .

Q. How can conflicting data on cardiotropic activity be resolved?

Contradictions in cardiotropic effects (e.g., antiarrhythmic vs. pro-arrhythmic) require:

- Dose-response analysis : Testing across 0.1–100 μM ranges to identify therapeutic windows.

- Ion channel profiling : Patch-clamp assays on hERG channels (linked to QT prolongation) and Nav1.5 (cardiac sodium channels).

- Species-specific models : Rat cardiomyocytes may overestimate efficacy compared to human iPSC-derived cells .

Q. What experimental design optimizes reaction conditions for scaled synthesis?

Use Design of Experiments (DoE) with variables:

- Temperature : 60–120°C (higher temps accelerate reactions but risk decomposition).

- Catalyst loading : 5–20 mol% KCO (excess base may hydrolyze methoxy groups).

- Solvent polarity : Compare DMF (high yield, harder purification) vs. acetonitrile (lower yield, cleaner reactions).

Statistical analysis (ANOVA) identifies critical parameters, reducing trial runs by 70% .

Q. What strategies assess synergistic effects in combination therapies?

- Isobologram analysis : Fixed-ratio combinations (e.g., 1:1 to 1:4) test additive/synergistic effects.

- Mechanistic studies : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) evaluates metabolic interactions.

- Transcriptomics : RNA-seq identifies pathways (e.g., MAPK) upregulated in synergy, validated via CRISPR knockouts .

Methodological Guidelines

- Crystallography : Use SHELXL for refinement; assign anisotropic displacement parameters to non-H atoms. Twin refinement may be needed for high-symmetry crystals .

- DFT Protocols : Include exact exchange (e.g., 20% Hartree-Fock) in functionals to improve thermochemical accuracy .

- Data Reproducibility : Report NMR acquisition parameters (e.g., 500 MHz, CDCl, TMS reference) and crystallographic R-factors (<5% for high quality) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.